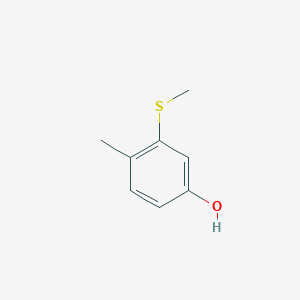

4-Methyl-3-(methylsulfanyl)phenol

Description

Overview of Phenolic Organosulfur Compounds in Chemical Synthesis and Mechanistic Studies

Phenolic organosulfur compounds represent a significant class of molecules that are subjects of intensive study. chemicalbook.com Nature provides numerous examples of organosulfur compounds, including the essential amino acids cysteine and methionine, which highlights the vital role of sulfur in biological systems. chemicalbook.com When a sulfur-containing moiety is integrated into a phenolic structure, the resulting molecule often serves as a valuable intermediate in organic synthesis. orgsyn.org

These compounds are frequently used to build more complex molecular architectures. organic-chemistry.org For instance, thiophenols (aryl mercaptans) can be synthesized from phenols, providing a pathway to a wide range of sulfur-containing derivatives. orgsyn.org The sulfur atom can be present in various oxidation states (thioether, sulfoxide (B87167), sulfone), each imparting distinct properties to the molecule. This versatility makes phenolic organosulfur compounds useful in mechanistic studies, where researchers investigate reaction pathways and the influence of different functional groups on reaction rates and outcomes. Their potential as antioxidants and their presence in bioactive natural products further fuel research into their properties and synthesis.

Steric effects, which arise from the physical size of the group, can also be significant. While the methylsulfanyl group is not exceptionally large, its presence adjacent to another substituent (an ortho relationship) can create steric hindrance. This hindrance can impede the approach of a reactant to that position, potentially influencing the regioselectivity of a reaction by favoring substitution at less crowded sites. researchgate.netacs.org For example, in reactions involving a bulky electrophile, substitution at a sterically unhindered para position might be favored over a more crowded ortho position, even though both are electronically activated. researchgate.net

The chemical properties of a substituted phenol (B47542) are determined by the collective effects of all its substituents. researchgate.net In 4-Methyl-3-(methylsulfanyl)phenol, the aromatic ring is influenced by three groups:

Hydroxyl (-OH) group: This is a strongly activating, ortho-, para-directing group due to a powerful electron-donating resonance effect from the oxygen's lone pairs. docbrown.infolibretexts.org It also makes the compound acidic.

Methylsulfanyl (-SCH₃) group: As discussed, this is an activating, ortho-, para-director.

Methyl (-CH₃) group: This is a weakly activating, ortho-, para-directing group through hyperconjugation and a weak inductive effect.

The acidity of the phenol is a key property modified by these substituents. Electron-donating groups generally decrease the acidity of phenols (increase the pKa) by destabilizing the resulting phenoxide anion, while electron-withdrawing groups increase acidity (decrease the pKa) by stabilizing the anion. quora.comsimply.science In this compound, both the methyl and methylsulfanyl groups are primarily electron-donating. Therefore, it is expected to be a weaker acid than phenol itself but its precise acidity depends on the complex interplay of their electronic and positional effects. For comparison, the pKa of phenol is approximately 10, while the pKa of 4-methylphenol (p-cresol) is 10.26, showing that the electron-donating methyl group reduces acidity. simply.science The presence of an additional electron-donating group in this compound would likely lead to a further, albeit modest, increase in pKa.

For electrophilic aromatic substitution, the directing effects of the substituents must be considered. The powerful -OH group strongly directs incoming electrophiles to its ortho (positions 2 and 6) and para (position 4) positions. The methyl group at C4 reinforces activation at positions 2 and 6. The methylsulfanyl group at C3 directs to its ortho (positions 2 and 4) and para (position 6) positions. All three groups, therefore, strongly activate positions 2 and 6 on the ring, making these the most probable sites for electrophilic attack.

Table 2: Acidity of Phenol and Structurally Related Analogs

| Compound | Structure | pKa | Effect of Substituent on Acidity |

|---|---|---|---|

| Phenol | C₆H₅OH | ~10.0 | Baseline |

| 4-Methylphenol | CH₃C₆H₄OH | 10.26 | Electron-donating -CH₃ group decreases acidity. |

| 4-(Methylthio)phenol (B156131) | CH₃SC₆H₄OH | 9.53 | Electron-donating -SCH₃ group increases acidity (unexpected, likely due to sulfur's ability to stabilize charge via d-orbitals in the phenoxide). chemicalbook.com |

| 4-(Methylsulfonyl)phenol (B50025) | CH₃SO₂C₆H₄OH | ~8.3 | Strongly electron-withdrawing -SO₂CH₃ group significantly increases acidity. nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

85428-44-0 |

|---|---|

Molecular Formula |

C8H10OS |

Molecular Weight |

154.23 g/mol |

IUPAC Name |

4-methyl-3-methylsulfanylphenol |

InChI |

InChI=1S/C8H10OS/c1-6-3-4-7(9)5-8(6)10-2/h3-5,9H,1-2H3 |

InChI Key |

OYZFFVZQXBXDCT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)O)SC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Preparation Routes for 4 Methyl 3 Methylsulfanyl Phenol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 4-Methyl-3-(methylsulfanyl)phenol reveals two primary strategic disconnections. The most straightforward approach involves the disconnection of the carbon-sulfur (C-S) bond. This leads to a 3-methylphenol (m-cresol) synthon and a methylsulfanyl cation equivalent (CH₃S⁺) or its precursor. This strategy forms the basis of direct synthetic approaches via electrophilic aromatic substitution.

A second, more complex strategy involves functional group interconversion (FGI). In this approach, the methylsulfanyl group is envisioned as arising from another functional group at the C-3 position of a 4-methylphenol derivative or, more plausibly, at the C-4 position of a 3-methylphenol derivative. A practical pathway starts with 3-methylphenol (m-cresol), introducing a functional group ortho to the hydroxyl group that can be converted to the target methylsulfanyl moiety. This leads to key intermediates such as 4-amino-3-methylphenol (B1666317) or 4-nitro-3-methylphenol. google.comgoogle.com

Direct Synthetic Approaches to the Phenolic Thioether Scaffold

Direct synthesis focuses on the creation of the C-S bond directly onto the phenolic ring of 3-methylphenol. This method leverages the principles of electrophilic aromatic substitution, where the phenol (B47542) acts as the nucleophile.

The formation of a C-S bond on a phenolic substrate is a classic example of an electrophilic aromatic substitution (SₑAr) reaction. nih.govmasterorganicchemistry.com The mechanism proceeds through the following key steps:

Generation of the Electrophile: A suitable sulfur-containing reagent is activated to form a potent electrophile, often a sulfenium ion (RS⁺) or a polarized complex. Reagents like dimethyl sulfoxide (B87167) (DMSO) activated by acid, or dimethyl disulfide (DMDS) in the presence of a Lewis or Brønsted acid, can serve as sources for the methylsulfanyl electrophile.

Nucleophilic Attack: The electron-rich phenol ring attacks the electrophile. The hydroxyl group is a strong activating group and directs the substitution primarily to the ortho and para positions. In the case of 3-methylphenol (m-cresol), the hydroxyl group strongly directs the incoming electrophile to the C-2, C-4, and C-6 positions. The methyl group provides weak activation and ortho/para direction. The combined directing effects favor substitution at the C-4 and C-6 positions, which are ortho to the powerful hydroxyl directing group.

Formation of the Sigma Complex: The attack results in a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.comkhanacademy.org

Rearomatization: A base present in the reaction mixture removes a proton from the carbon atom where the electrophile has attached, restoring the aromaticity of the ring and yielding the final product.

The regioselectivity of the sulfenylation is controlled by the steric and electronic effects of the substituents on the phenol ring. For 3-methylphenol, the formation of this compound occurs via substitution at the C-4 position, ortho to the hydroxyl group.

Various catalytic systems have been developed to promote the selective C-S bond formation on phenols. These systems are designed to enhance the electrophilicity of the sulfur reagent and control the regioselectivity of the reaction.

Acid Catalysis: Strong Brønsted acids like sulfuric acid (H₂SO₄) or Lewis acids such as aluminum chloride (AlCl₃) are commonly used. They can activate sulfur reagents like dimethyl disulfide (DMDS) or dimethyl sulfoxide (DMSO) to generate the reactive methylsulfanylation agent.

Transition Metal Catalysis: Modern organic synthesis employs transition metal catalysts for C-S bond formation, offering milder reaction conditions and improved selectivity. Copper-catalyzed systems, for instance, are effective in coupling reactions involving sulfur nucleophiles and aryl electrophiles. nih.gov While often applied to aryl halides, related methodologies are being developed for the direct functionalization of phenols.

| Catalyst Type | Example Catalyst/Reagent | Role |

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Activates sulfur electrophile (e.g., from DMDS) |

| Lewis Acid | Aluminum Chloride (AlCl₃) | Polarizes C-S or S-S bond to create electrophile |

| Transition Metal | Copper (I) Salts (e.g., CuI) | Catalyzes cross-coupling reactions |

Indirect Synthesis via Functional Group Interconversions

Indirect routes offer an alternative when direct methods are inefficient or lack the desired regioselectivity. These multi-step sequences rely on the transformation of a pre-installed functional group into the target methylsulfanyl group.

The conversion of an isomeric starting material, such as 4-(methylthio)phenol (B156131), into this compound is theoretically conceivable but synthetically challenging. Such a transformation would require a complex sequence of protection, functionalization, and potential rearrangement steps, making it an impractical and less common approach. More frequently, functional group transformations on these isomers involve the sulfur atom itself, such as oxidation of the thioether to the corresponding sulfoxide or sulfone, rather than rearrangement of the substitution pattern on the aromatic ring. chemicalbook.comnih.gov

A more viable indirect pathway begins with a strategically chosen precursor phenol, most notably 3-methylphenol (m-cresol). This route involves introducing a different functional group at the desired position (C-4), which is then chemically converted into the methylsulfanyl group. A well-documented pathway proceeds through a 4-amino-3-methylphenol intermediate.

The key steps in this sequence are:

Nitrosation or Nitration of m-Cresol (B1676322): The first step is the introduction of a nitrogen-based functional group at the C-4 position, ortho to the hydroxyl group. This can be achieved through nitrosation using sodium nitrite (B80452) and an acid, which yields 4-nitroso-3-methylphenol. google.comrsc.org Alternatively, direct nitration can be performed, though it may yield a mixture of isomers. google.comoup.com The nitrosation of m-cresol preferentially yields the 4-nitroso derivative. rsc.org

Reduction to an Amine: The 4-nitroso or 4-nitro group is then reduced to an amino group to form 4-amino-3-methylphenol. chemicalbook.com This reduction can be accomplished using various methods, including catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst or using reducing agents like tin(II) chloride (SnCl₂). google.comchemicalbook.com

Conversion of the Amino Group to the Thioether: The amino group of 4-amino-3-methylphenol can be converted to the methylsulfanyl group via a Sandmeyer-type reaction. nih.gov This involves:

Diazotization: The amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt.

Thiocyanation: The diazonium salt is then reacted with a thiocyanate (B1210189) salt (e.g., KSCN or NaSCN) in the presence of a copper(I) catalyst to yield 4-thiocyanato-3-methylphenol.

Conversion to Thioether: The thiocyanate can be hydrolyzed to a thiol (mercaptan) and subsequently methylated, or it can be directly converted to the methyl thioether using a suitable methylating agent.

A summary of a plausible indirect synthetic route is presented in the table below.

Table of Indirect Synthesis Steps from m-Cresol

| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product | Reference(s) |

|---|---|---|---|---|---|

| 1 | Nitrosation | 3-Methylphenol | NaNO₂, HCl | 4-Nitroso-3-methylphenol | google.comrsc.org |

| 2 | Reduction | 4-Nitroso-3-methylphenol | H₂, Pd/C | 4-Amino-3-methylphenol | google.comgoogle.com |

| 3a | Diazotization | 4-Amino-3-methylphenol | NaNO₂, H₂SO₄ | 4-Hydroxy-2-methylbenzenediazonium salt | nih.gov |

| 3b | Thiocyanation | 4-Hydroxy-2-methylbenzenediazonium salt | KSCN, Cu(I) catalyst | 3-Methyl-4-thiocyanatophenol | nih.gov |

Multi-step Synthetic Sequences for Complex Derivative Synthesis

While specific multi-step synthetic sequences starting from this compound are not extensively detailed in publicly available literature, its structure lends itself to a variety of subsequent transformations for the synthesis of more complex derivatives. The phenolic hydroxyl group and the methylsulfanyl group offer two distinct points for functionalization, allowing for the construction of diverse molecular architectures.

One plausible synthetic route involves the initial preparation of this compound, followed by modification of the phenolic hydroxyl or the sulfide (B99878) group. A common method for the synthesis of such phenolic thioethers involves the direct sulfenylation of the corresponding phenol. In the case of this compound, the reaction would likely proceed from m-cresol using a methylthiolating agent such as dimethyl disulfide (DMDS) or methylsulfenyl chloride.

Following the synthesis of the core molecule, further derivatization can be envisioned. For instance, the phenolic hydroxyl group can be converted into an ether or an ester, or it can be used to direct further electrophilic aromatic substitution. The methylsulfanyl group can be oxidized to a sulfoxide or a sulfone, which significantly alters the electronic properties of the molecule and can be a key step in the synthesis of certain bioactive compounds.

Below is a hypothetical multi-step sequence illustrating the potential use of this compound as an intermediate:

Scheme 1: Hypothetical Multi-step Synthesis of a Complex Derivative

This hypothetical sequence showcases how this compound can serve as a versatile building block for accessing more complex molecules with potential applications in medicinal chemistry or materials science.

Optimization of Reaction Parameters and Scale-Up Considerations

The optimization of the synthesis of this compound from m-cresol is crucial for achieving high yields and purity, particularly for industrial applications. Key parameters that would require careful optimization include the choice of solvent, catalyst, temperature, and reaction time.

For the sulfenylation of phenols, a variety of catalysts and reaction conditions have been reported for analogous compounds. A systematic study would be necessary to determine the optimal conditions for the specific synthesis of this compound.

Table 1: Potential Parameters for Optimization of the Synthesis of this compound

| Parameter | Variable | Rationale |

| Solvent | Dichloromethane, Acetonitrile, Toluene, Solvent-free | The polarity and boiling point of the solvent can significantly influence reaction rates and selectivity. |

| Catalyst | Lewis acids (e.g., AlCl₃, FeCl₃), Brønsted acids | A catalyst can activate the electrophile or the aromatic ring, accelerating the reaction. |

| Temperature | 0 °C to reflux | Temperature affects the reaction rate and can influence the regioselectivity of the substitution. |

| Reaction Time | 1 to 24 hours | Monitoring the reaction progress is essential to determine the optimal time for maximizing product yield while minimizing side reactions. |

| Stoichiometry | Molar ratio of m-cresol to methylthiolating agent | The ratio of reactants can impact the yield and the formation of potential byproducts. |

Scale-up considerations for the synthesis of this compound would involve addressing challenges such as heat transfer, mass transfer, and reagent addition. Moving from a laboratory scale to a pilot or industrial scale requires careful engineering to ensure consistent product quality and safe operation. The exothermic nature of the sulfenylation reaction would necessitate an efficient cooling system to maintain the optimal reaction temperature. Furthermore, the handling of potentially corrosive or hazardous reagents on a large scale would require specialized equipment and safety protocols.

Exploration of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly synthetic methods in chemistry. For the synthesis of this compound and its derivatives, several novel strategies could be explored to enhance efficiency and sustainability.

Catalytic C-S Bond Formation:

Traditional methods for forming carbon-sulfur bonds often rely on stoichiometric reagents and harsh reaction conditions. The development of catalytic methods for the direct C-H sulfenylation of phenols would represent a significant advancement. Such methods could utilize transition metal catalysts (e.g., palladium, copper) to facilitate the reaction under milder conditions, reducing waste and improving atom economy.

Green Chemistry Approaches:

The principles of green chemistry can be applied to the synthesis of this compound to minimize its environmental impact. This could involve:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol (B145695), or even performing the reaction under solvent-free conditions.

Development of Recyclable Catalysts: Employing heterogeneous catalysts that can be easily separated from the reaction mixture and reused, reducing waste and cost.

Energy Efficiency: Utilizing microwave or ultrasound irradiation to accelerate the reaction and reduce energy consumption compared to conventional heating methods.

Table 2: Comparison of Traditional vs. Novel Synthetic Strategies

| Feature | Traditional Methods | Novel/Sustainable Strategies |

| Reagents | Stoichiometric, often hazardous | Catalytic, less toxic alternatives |

| Solvents | Chlorinated hydrocarbons | Water, bio-based solvents, solvent-free |

| Energy | Conventional heating | Microwave, ultrasound, photochemistry |

| Waste | Significant byproduct formation | Higher atom economy, reduced waste |

| Catalyst | Often not recovered | Recyclable heterogeneous catalysts |

The exploration of these novel strategies could lead to more economical and sustainable processes for the production of this compound, making it a more accessible building block for the synthesis of a wide range of valuable chemical compounds.

Chemical Reactivity and Mechanistic Pathways of 4 Methyl 3 Methylsulfanyl Phenol

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenolic Ring

The electron-rich nature of the phenolic ring in 4-Methyl-3-(methylsulfanyl)phenol makes it highly susceptible to electrophilic aromatic substitution. byjus.combdu.ac.inresearchgate.net The presence of multiple activating groups enhances the ring's nucleophilicity, often allowing reactions to proceed under milder conditions than those required for benzene (B151609). ucalgary.ca

In electrophilic aromatic substitution, the positions of incoming electrophiles are directed by the existing substituents on the benzene ring. saskoer.calibretexts.org Both the hydroxyl and methylsulfanyl groups are ortho, para-directors. byjus.comucalgary.ca This is because the lone pairs of electrons on the oxygen and sulfur atoms can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. bdu.ac.insaskoer.cayoutube.com This stabilization of the intermediate carbocation (arenium ion) is a key factor in directing the substitution. byjus.combdu.ac.in

The hydroxyl group is a strongly activating substituent, meaning it significantly increases the rate of reaction. ucalgary.calibretexts.orglibretexts.org The methylsulfanyl group is also an activating, ortho, para-director, but its activating effect is generally weaker than that of the hydroxyl group. The methyl group at position 4 is a weakly activating group through hyperconjugation and also directs ortho and para to itself.

For this compound, the directing effects of the substituents must be considered collectively.

Hydroxyl group (-OH) at C1: Strongly directs to positions 2, 4, and 6.

Methylsulfanyl group (-SCH3) at C3: Directs to positions 2, 4, and 6.

Methyl group (-CH3) at C4: Directs to positions 2, 3, and 5.

The positions on the ring are influenced as follows:

Position 2: Activated by both the powerful -OH group (ortho) and the -SCH3 group (ortho). This position is highly favored for substitution.

Position 5: Activated by the -CH3 group (ortho) but is meta to the strong -OH director and the -SCH3 group. Substitution here is less likely.

Position 6: Activated by the -OH group (para) and the -SCH3 group (para). This position is also highly favored.

Given that the hydroxyl group is the most powerful activating group, its influence is dominant. youtube.com Therefore, electrophilic substitution is expected to occur primarily at positions 2 and 6, which are ortho and para to the hydroxyl group and also activated by the other substituents. Steric hindrance might favor substitution at position 6 over position 2, which is flanked by two substituents.

Table 1: Summary of Directing Effects

| Substituent Group | Type | Directing Effect |

|---|---|---|

| Hydroxyl (-OH) | Strongly Activating | ortho, para |

| Methylsulfanyl (-SCH3) | Activating | ortho, para |

| Methyl (-CH3) | Weakly Activating | ortho, para |

In some aromatic substitution reactions, the distribution of products can be influenced by whether the reaction is under kinetic or thermodynamic control. rsc.orgrsc.org

Kinetic control favors the fastest-forming product, which corresponds to the reaction pathway with the lowest activation energy. These conditions are typically achieved at lower temperatures with shorter reaction times, and the reaction is often irreversible. stackexchange.com

Thermodynamic control favors the most stable product. These conditions involve higher temperatures and longer reaction times, allowing the initial products to equilibrate and form the thermodynamically favored isomer. stackexchange.com

A classic example is the sulfonation of phenols. bdu.ac.inmlsu.ac.in At lower temperatures, the ortho isomer is often the major product (kinetic control), while at higher temperatures, the more stable para isomer predominates (thermodynamic control). bdu.ac.inmlsu.ac.in For this compound, a similar principle could apply. For instance, in a reaction like sulfonation, substitution at the sterically less hindered position 6 might be the thermodynamically favored product, while the kinetically favored product could potentially be at position 2, depending on the specific reaction conditions and the transition state energies. The interplay between kinetic and thermodynamic factors provides a pathway to selectively synthesize different isomers. rsc.orgacs.org

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is a key site of reactivity, participating in reactions such as esterification, etherification, and oxidation.

Esterification: Phenols can be converted to esters by reacting with carboxylic acid anhydrides or acid chlorides. google.com The direct esterification with a carboxylic acid, known as Fischer esterification, is also possible, typically requiring a strong acid catalyst. masterorganicchemistry.com In the Fischer esterification mechanism, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the phenolic oxygen. masterorganicchemistry.com Subsequent dehydration yields the ester. masterorganicchemistry.com Using a more reactive acylating agent like acetic anhydride (B1165640) with this compound would likely proceed readily, possibly without a strong acid catalyst, to form 4-methyl-3-(methylsulfanyl)phenyl acetate. google.com

Etherification: The synthesis of ethers from phenols is commonly achieved through the Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a base (like sodium hydroxide) to form a more nucleophilic phenoxide ion. This ion then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide) in an SN2 reaction to form the corresponding ether. For this compound, this would yield an alkoxy derivative, such as 1-methoxy-4-methyl-3-(methylsulfanyl)benzene.

Phenols can undergo oxidation to form quinones. libretexts.orglibretexts.org Unlike alcohols, this oxidation does not require a hydrogen atom on the hydroxyl-bearing carbon. libretexts.org Oxidizing agents like potassium nitrosodisulfonate (Fremy's salt) or chromic acid can transform phenols into p-quinones. libretexts.orglibretexts.org The oxidation of this compound would be complex due to the presence of other oxidizable groups (methyl and methylsulfanyl). However, the phenolic ring itself is susceptible to oxidation to a quinone-like structure.

These quinones are notable for their redox properties and can be easily reduced back to their dihydroxybenzene (hydroquinone) forms using reducing agents like sodium borohydride (B1222165) (NaBH4) or stannous chloride (SnCl2). libretexts.orglibretexts.org This reversible redox chemistry is crucial in biological systems, where ubiquinones (B1209410) (also known as coenzymes Q) act as electron carriers in cellular respiration. libretexts.orglibretexts.org

Transformations and Reactivity of the Methylsulfanyl Group

The sulfur atom in the methylsulfanyl group is a site of significant reactivity, primarily involving oxidation. The thioether can be oxidized to form a sulfoxide (B87167) and further to a sulfone. evitachem.com This transformation can be achieved using common oxidizing agents such as hydrogen peroxide or peracids. evitachem.com A specific method for oxidizing a related compound, 4-(methylthio)phenol (B156131), to 4-(methylsulfonyl)phenol (B50025) utilizes Oxone (potassium peroxymonosulfate) in an ethanol (B145695)/water mixture, achieving a high yield. chemicalbook.com This indicates that the methylsulfanyl group in this compound can be selectively oxidized to the corresponding sulfoxide [4-methyl-3-(methylsulfinyl)phenol] or sulfone [4-methyl-3-(methylsulfonyl)phenol] under controlled conditions.

Table 2: Oxidation Products of the Methylsulfanyl Group

| Starting Functional Group | Oxidizing Agent | Product Functional Group |

|---|---|---|

| Thioether (-SCH3) | Mild (e.g., 1 eq. H2O2) | Sulfoxide (-SOCH3) |

| Thioether (-SCH3) | Strong (e.g., excess H2O2, Oxone) | Sulfone (-SO2CH3) |

| Sulfoxide (-SOCH3) | Strong (e.g., H2O2, Oxone) | Sulfone (-SO2CH3) |

Oxidation to Sulfoxide and Sulfone Derivatives

The sulfur atom in this compound is susceptible to oxidation, yielding sulfoxide and subsequently sulfone derivatives. This transformation is a key reaction pathway for this molecule. The primary products of this oxidation are 4-(methylsulfinyl)-3-methylphenol and 4-(methylsulfonyl)-3-methylphenol. nih.gov

The selective oxidation of sulfides to sulfoxides is a valuable transformation in organic synthesis, as sulfoxides are important intermediates for creating carbon-carbon bonds and for functional group conversions. jsynthchem.com However, controlling the reaction to prevent over-oxidation to the sulfone can be challenging. jsynthchem.comorganic-chemistry.org Various reagents and methods have been developed to achieve this selectivity.

Hydrogen peroxide is considered an environmentally friendly oxidant for this purpose, as its primary byproduct is water. jsynthchem.commdpi.com However, in the absence of a catalyst, the reaction of hydrogen peroxide with sulfides can be slow. jsynthchem.com To enhance the reaction rate and selectivity, various catalysts have been employed. These include transition-metal catalysts and metal-free systems. mdpi.comorganic-chemistry.org For instance, heterogeneous catalysts like zirconium-containing polyoxometalate grafted on graphene oxide have shown high efficiency in the oxidation of sulfides to sulfoxides using aqueous hydrogen peroxide under mild conditions. nih.gov

The choice of solvent can also influence the selectivity of the oxidation. For example, in some catalytic systems, solvents that can compete with the sulfoxide product for binding to the catalyst can help prevent over-oxidation to the sulfone. rsc.org

Mechanistic Aspects of Sulfide (B99878) Oxidation and Selectivity Control

The oxidation of sulfides to sulfoxides generally proceeds via a nucleophilic attack of the sulfur atom on the oxidant. In the case of hydrogen peroxide, the reaction can be catalyzed by various species. The precise mechanism can vary depending on the catalyst and reaction conditions.

Several strategies are employed to control the selectivity of sulfide oxidation to favor the formation of sulfoxides over sulfones:

Stoichiometry of the Oxidant: Careful control of the amount of the oxidizing agent is a primary method to prevent over-oxidation. organic-chemistry.org

Catalyst Design: The development of catalysts that are more reactive towards the sulfide than the sulfoxide is crucial. For instance, some catalysts may be deactivated or have reduced activity for the oxidation of the sulfoxide.

Reaction Conditions: Temperature, solvent, and reaction time can all be optimized to favor the formation of the sulfoxide. jsynthchem.com Lowering the reaction temperature can often reduce the rate of the second oxidation step more significantly than the first.

Catalyst Support and Environment: In heterogeneous catalysis, the support material can influence the accessibility of the active sites and the adsorption of reactants and products, thereby affecting selectivity. nih.govrsc.org

For example, a study on a UiO-66-catalyzed sulfide oxidation proposed that the use of methanol (B129727) as a solvent could retard over-oxidation by competing with the sulfoxide product for binding to the active sites. rsc.org Another approach involves using catalysts that can be easily recovered and reused, which is beneficial for sustainable chemical processes. organic-chemistry.org

Reduction of Oxidized Sulfur Species

The reduction of sulfoxides and sulfones back to the corresponding sulfide is a less common but mechanistically important transformation. This process can be achieved using various reducing agents. While specific studies on the reduction of 4-(methylsulfinyl)phenol (B81417) and 4-(methylsulfonyl)phenol are not prevalent in the provided search results, general methods for the reduction of sulfoxides and sulfones are well-established in organic chemistry.

Transition Metal-Catalyzed Coupling Reactions and Ligand Design

The phenolic hydroxyl group and the aromatic ring of this compound and its derivatives can participate in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, are widely used to functionalize phenols and aryl halides. thieme-connect.comumb.edubeilstein-journals.org For instance, the hydroxyl group of a phenol can be converted to a triflate, which can then act as a leaving group in cross-coupling reactions. Alternatively, the C-H bonds of the aromatic ring can be directly functionalized through C-H activation strategies. researchgate.net

Copper-catalyzed reactions also play a significant role in the synthesis of phenols and their derivatives. beilstein-journals.orgresearchgate.net The choice of ligand is critical in these reactions, as it influences the catalyst's activity, stability, and selectivity. beilstein-journals.org Ligands can range from simple phosphines to more complex structures designed to control the steric and electronic properties of the metal center.

The sulfur-phenolate exchange (SuFEx) reaction, a recent addition to the family of click chemistry reactions, involves the reaction of sulfonyl fluorides with phenols. nih.govnih.govacs.orgacs.org This type of reaction could potentially be applied to derivatives of this compound.

Investigation of Tautomerization Equilibria and Proton Transfer Mechanisms

Phenols can exist in equilibrium with their keto tautomers, although the equilibrium usually heavily favors the phenolic form. The investigation of tautomerization equilibria and proton transfer mechanisms is crucial for understanding the reactivity of phenols.

Proton-coupled electron transfer (PCET) is a fundamental process in the oxidation of phenols. acs.orgpnas.orgrsc.org In a PCET reaction, both a proton and an electron are transferred. This can occur in a single concerted step (concerted proton-electron transfer, CPET) or in a stepwise manner, where either the electron transfer precedes the proton transfer (ET-PT) or the proton transfer precedes the electron transfer (PT-ET). acs.orgpnas.org

The mechanism of phenol oxidation is of significant interest due to its relevance in biological systems, such as the oxidation of tyrosine. pnas.orgmdpi.com The environment, including the presence of proton acceptors like water, can play a critical role in the mechanism. pnas.org Electrochemical methods, such as cyclic voltammetry, are powerful tools for studying the thermodynamics and mechanisms of phenol oxidation. pnas.orgrsc.org

Radical Chemistry and Electron Transfer Processes

The oxidation of this compound can lead to the formation of a phenoxyl radical. The study of such radicals provides insights into the electron transfer processes and subsequent reactions. The 4-methylphenyl radical (p-tolyl radical) is an isomer of the benzyl (B1604629) radical and has been studied in the context of combustion chemistry. osti.gov

Electron transfer is a fundamental process in the biogeochemical sulfur cycle, where microorganisms mediate the oxidation and reduction of sulfur compounds. mdpi.com While not directly related to the specific compound , this field provides a broader context for understanding electron transfer in sulfur-containing molecules. The mechanisms of electron transfer can involve direct interspecies electron transfer through conductive pili or cytochromes, or the use of molecular electron shuttles. mdpi.com

The study of radical reactions and electron transfer processes involving sulfur-containing phenols can be approached using various experimental techniques, including crossed molecular beam experiments and computational chemistry. osti.gov These studies help to elucidate the reaction mechanisms and the nature of the intermediates formed.

Advanced Spectroscopic Characterization and Structural Analysis of 4 Methyl 3 Methylsulfanyl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 4-Methyl-3-(methylsulfanyl)phenol, ¹H and ¹³C NMR provide definitive information about the placement and electronic environment of each atom.

Detailed Chemical Shift Assignments and Coupling Constant Analysis (¹H, ¹³C, 2D NMR)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each of the unique proton environments. The aromatic region (typically δ 6.5-8.0 ppm) would feature signals for the three protons on the benzene (B151609) ring. libretexts.org Their specific shifts and coupling patterns are dictated by the electronic effects of the hydroxyl (-OH), methyl (-CH₃), and methylsulfanyl (-SCH₃) groups.

The phenolic -OH proton typically appears as a broad singlet, with a chemical shift that can vary (δ 4-12 ppm) depending on solvent and concentration. orgchemboulder.com The methyl group protons (-CH₃) attached to the ring and the methylsulfanyl group protons (-SCH₃) would each appear as sharp singlets, likely in the δ 2.0-2.5 ppm range.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| -OH | 4.0 - 7.5 | Broad Singlet | N/A |

| Ar-H (H2) | ~6.8 - 7.2 | Singlet (or narrow doublet) | Small meta coupling (J ≈ 2-3 Hz) to H6 |

| Ar-H (H5) | ~6.6 - 6.9 | Doublet | Ortho coupling (J ≈ 7-9 Hz) to H6 |

| Ar-H (H6) | ~6.7 - 7.0 | Doublet of doublets | Ortho coupling (J ≈ 7-9 Hz) to H5, Meta coupling (J ≈ 2-3 Hz) to H2 |

| -SCH₃ | ~2.4 | Singlet | N/A |

| Ar-CH₃ | ~2.2 | Singlet | N/A |

¹³C NMR Spectroscopy: In the proton-decoupled ¹³C NMR spectrum, eight distinct signals are expected, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are influenced by the electron-donating or -withdrawing nature of the substituents. nih.gov The carbon atom attached to the hydroxyl group (C1) is expected to be the most downfield of the aromatic carbons, while the other ring carbons will have shifts determined by the additive effects of the three substituents. libretexts.orgias.ac.in The methyl and methylsulfanyl carbons will appear in the upfield region of the spectrum. oregonstate.edu

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C1 (-OH) | 150 - 156 |

| C2 | 115 - 125 |

| C3 (-SCH₃) | 130 - 140 |

| C4 (-CH₃) | 135 - 145 |

| C5 | 110 - 120 |

| C6 | 125 - 135 |

| -SCH₃ | 15 - 20 |

| Ar-CH₃ | 20 - 25 |

Conformational Preferences and Dynamic Processes via NMR

The primary conformational flexibility in this compound involves the orientation of the hydroxyl proton and the rotation of the methylsulfanyl group. Variable temperature (VT) NMR studies could provide insight into the rotational barrier around the C-S bond. At low temperatures, restricted rotation might lead to broadening or splitting of the -SCH₃ signal. Similarly, the orientation of the phenolic -OH group can be influenced by intramolecular hydrogen bonding with the adjacent sulfur atom, which could be investigated through specific NMR techniques and computational modeling.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Identification of Characteristic Functional Group Modes

The IR spectrum of this compound is expected to be dominated by absorptions from the hydroxyl group, the aromatic ring, and the C-H bonds.

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3550 cm⁻¹ due to the stretching of the hydrogen-bonded phenolic -OH group. docbrown.infolibretexts.org

C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weaker bands between 3000-3100 cm⁻¹. orgchemboulder.com Aliphatic C-H stretching from the two methyl groups would be observed between 2850-3000 cm⁻¹.

C=C Aromatic Stretch: The stretching of the carbon-carbon double bonds within the benzene ring gives rise to characteristic absorptions in the 1450-1600 cm⁻¹ region. adichemistry.com

C-O Stretch: The phenolic C-O stretching vibration is expected to produce a strong band in the 1200-1260 cm⁻¹ range. adichemistry.com

C-S Stretch: The C-S stretching vibration is typically weak and falls in the 600-800 cm⁻¹ range. Its identification can sometimes be difficult due to overlap with other absorptions in the fingerprint region.

Expected Infrared (IR) Absorption Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (hydrogen-bonded) | 3200 - 3550 | Strong, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H stretch | 2850 - 3000 | Medium |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |

| Phenolic C-O stretch | 1200 - 1260 | Strong |

| C-S stretch | 600 - 800 | Weak to Medium |

Raman spectroscopy would provide complementary information. While the O-H stretch is strong in the IR, it is typically weak in the Raman spectrum. Conversely, the C-S and aromatic C=C stretching modes often produce stronger and sharper signals in Raman spectroscopy, aiding in their identification.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy and Excitation Processes

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is primarily determined by the phenol (B47542) chromophore. The benzene ring itself has characteristic absorptions which are modified by the attached substituents. spcmc.ac.in

Phenol in a non-polar solvent typically shows two absorption bands resulting from π → π* transitions: a primary band (¹Lₐ) around 210 nm and a secondary, fine-structured band (¹Lₑ) near 270 nm. nih.gov The presence of electron-donating groups like -OH, -CH₃, and -SCH₃ generally causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). spcmc.ac.in The ionization of the phenolic proton in a basic solution to form the phenoxide ion would lead to a significant bathochromic shift of these absorption bands. smacgigworld.com

Expected UV-Vis Absorption Maxima (in a non-polar solvent):

| Transition | Expected λₘₐₓ (nm) |

|---|---|

| π → π* (Primary Band) | ~220 |

| π → π* (Secondary Band) | ~275 - 285 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass of a molecule, which allows for the confirmation of its elemental formula. For this compound (C₈H₁₀OS), the calculated exact mass is approximately 154.0452 g/mol .

Electron Ionization Mass Spectrometry (EI-MS) would also reveal characteristic fragmentation patterns that help to confirm the structure. wikipedia.org The molecular ion peak (M⁺·) at m/z 154 would be observed. Aromatic compounds typically show a strong molecular ion peak due to the stability of the ring system. libretexts.org

Key fragmentation pathways for phenols and cresols often involve the loss of stable neutral molecules or radicals. researchgate.netyoutube.com For this compound, expected fragmentation includes:

Loss of a methyl radical (-CH₃): A significant peak would be expected at m/z 139, resulting from the cleavage of the C-S bond (loss of the S-methyl group) or, more likely, benzylic-type cleavage of the ring's methyl group after rearrangement. The loss of a methyl radical from the thioether moiety is a common fragmentation pathway for thioanisoles.

Loss of a thioformyl (B1219250) radical (-CHS): Cleavage of the aromatic C-S bond with hydrogen rearrangement could lead to a peak at m/z 109.

Loss of carbon monoxide (-CO): Following initial fragmentation, phenolic structures can lose CO from the ring, a characteristic fragmentation of phenols. youtube.com For example, the ion at m/z 107 (often seen in cresols, corresponding to loss of H) could subsequently lose CO to give an ion at m/z 79. researchgate.netnist.gov

Solid-State Structural Determination via X-ray Diffraction (referencing analogous structures)

Substituted phenols are a well-studied class of compounds in crystallography. nih.govacs.org The crystal structure of these molecules is heavily influenced by the nature and position of the substituents on the aromatic ring. These substituents can modulate the electronic properties of the phenol group and introduce additional intermolecular interactions, thereby dictating the final crystal lattice. For instance, the crystal structures of various nitrophenols, methylphenols (cresols), and aminophenols reveal how different functional groups direct the crystal packing through a combination of hydrogen bonding, van der Waals forces, and π-π stacking interactions. docbrown.info In analogous sulfur-containing phenol derivatives, the geometry and electronic nature of the sulfur group would further influence these packing arrangements. researchgate.net

The fundamental structural parameters of the phenol moiety, such as the C-O bond length, are well-established. A survey of the Cambridge Structural Database (CSD) shows that the average C-OH bond length in phenols is approximately 1.362 Å. nih.gov This value can be influenced by the electronic effects of other ring substituents.

Table 1: Representative Crystallographic Data for Analogous Phenolic Structures

| Feature | Typical Value/Observation | Reference |

|---|---|---|

| C-OH Bond Length | 1.362 ± 0.013 Å | nih.gov |

| C-O- Bond Length (Phenolate) | 1.307 ± 0.023 Å | nih.gov |

| Crystal System | Varies widely (e.g., monoclinic, orthorhombic) | mdpi.com |

Crystal Packing Architectures and Intermolecular Hydrogen Bonding Networks

The dominant feature governing the crystal packing of phenolic compounds is the strong intermolecular hydrogen bond formed by the hydroxyl group. vedantu.comresearchgate.net The phenol -OH group acts as an excellent hydrogen bond donor, while the oxygen atom can also serve as an acceptor. nih.gov This typically leads to the formation of robust supramolecular synthons, such as chains or rings of hydrogen-bonded molecules. nih.govdocbrown.info

For this compound, one would anticipate a network primarily defined by O-H···O hydrogen bonds. The methyl and methylsulfanyl substituents would likely not interfere with this primary interaction but would play a crucial role in the finer details of the three-dimensional packing by influencing steric hindrance and participating in weaker C-H···π or C-H···O interactions. The presence of the sulfur atom in the methylsulfanyl group could also introduce the possibility of weak C-H···S or S···π interactions, further diversifying the intermolecular contacts that stabilize the crystal structure.

Table 2: Typical Hydrogen Bond Parameters in Phenolic Systems

| Interaction Type | Donor-Acceptor Distance (Å) | Energy (kJ/mol) | Reference |

|---|---|---|---|

| PhOH···PhOH | ~2.7 - 2.9 | 28.53 ± 0.67 | nih.gov |

| PhOH···PhO⁻ (Charge-Assisted) | ~2.4 - 2.5 | 91.6 ± 8.1 | nih.gov |

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typical of hydrogen bonds and other strong interactions. nih.gov

This analysis can be deconstructed into a 2D "fingerprint plot," which provides a quantitative summary of the different types of intermolecular contacts. While no specific Hirshfeld analysis exists for this compound, data from analogous aromatic molecules, including sulfur-containing compounds and other phenols, can provide a predictive framework. nih.goviucr.org

For example, in the crystal structure of a complex Schiff base containing hydroxyphenyl and methylsulfanyl groups, Hirshfeld analysis revealed that H···H contacts accounted for 46.7% of the surface, while C···H/H···C contacts contributed 25.5%. iucr.org In another analysis of a sulfonamide derivative, H···H contacts were 40.1%, C···H/H···C were 37.1%, and O···H/H···O contacts were 19.7%. nih.gov

For this compound, it is expected that the fingerprint plot would be dominated by several key interactions:

O···H/H···O contacts: Appearing as sharp "spikes" in the fingerprint plot, these would represent the strong O-H···O hydrogen bonds.

C···H/H···C contacts: These are indicative of C-H···π interactions, which are common in the packing of aromatic molecules. iucr.org

S···H/H···S contacts: The presence of the methylsulfanyl group would introduce these contacts, providing insight into the role of the sulfur atom in the crystal packing.

Table 3: Representative Hirshfeld Surface Contact Percentages for Analogous Molecules

| Contact Type | (E)-N-(2-styrylphenyl)benzenesulfonamide (%) nih.gov | Hydrazine Carbodithioate Derivative (%) iucr.org | N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl} (%) nih.gov |

|---|---|---|---|

| H···H | 40.1 | 46.7 | 53.6 |

| C···H/H···C | 37.1 | 25.5 | 20.8 |

| O···H/H···O | 19.7 | - | 17.7 |

| S···H/H···S | - | (Included in other contacts) | - |

| C···C | 1.4 | - | 1.7 |

This quantitative analysis underscores how a combination of strong hydrogen bonds and weaker, more diffuse van der Waals forces collectively determines the solid-state architecture of functionalized aromatic compounds.

Computational Chemistry and Theoretical Modeling of 4 Methyl 3 Methylsulfanyl Phenol

Prediction of Spectroscopic Parameters:While experimental data may exist, theoretical predictions of spectroscopic parameters (such as NMR or UV-Vis spectra) for 4-Methyl-3-(methylsulfanyl)phenol, and their validation against experimental results, have not been documented in computational research papers.

The absence of this specific research indicates a gap in the current body of scientific knowledge. While computational studies have been performed on other substituted phenols and sulfur-containing molecules, those findings cannot be accurately extrapolated to this compound. Future research initiatives would be required to generate the specific data needed to populate these areas of study.

Analysis of Intramolecular Interactions and Their Influence on Molecular Stability

The molecular stability and conformational preferences of this compound are significantly influenced by a network of intramolecular interactions. Computational chemistry provides powerful tools to dissect these non-covalent interactions, offering insights into the molecule's electronic structure and preferred three-dimensional arrangement. Methodologies such as Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and the Quantum Theory of Atoms in Molecules (QTAIM) are instrumental in characterizing and quantifying these interactions.

The primary intramolecular interactions at play within this compound include:

Intramolecular Hydrogen Bonding: The presence of a hydroxyl group (-OH) ortho to the methylsulfanyl group (-SCH₃) allows for the potential formation of an intramolecular hydrogen bond. The hydrogen atom of the hydroxyl group can act as a donor, interacting with the lone pair of electrons on the sulfur atom of the methylsulfanyl group (O-H···S). This type of interaction is a key factor in determining the rotational preference of the hydroxyl and methylsulfanyl groups relative to the phenol (B47542) ring.

π-System Interactions: The sulfur atom of the methylsulfanyl group, with its lone pairs of electrons, can engage in non-covalent interactions with the π-electron system of the aromatic ring. These interactions, often referred to as S···π interactions, are known to contribute to the conformational stability of sulfur-containing aromatic compounds.

Computational models, particularly those employing DFT with appropriate basis sets like 6-311++G(d,p), can predict the optimized geometry of this compound, revealing the most stable conformers. The relative energies of different conformers provide a quantitative measure of their stability.

Detailed Research Findings from Theoretical Modeling

While specific experimental or theoretical studies on this compound are not extensively available, analogies can be drawn from computational studies on substituted phenols and thiophenols. acs.orgacs.org These studies consistently demonstrate the importance of intramolecular hydrogen bonding in dictating the preferred conformation of ortho-substituted phenols. nist.govnih.gov

Natural Bond Orbital (NBO) Analysis

NBO analysis is a powerful tool to investigate charge transfer and orbital interactions within a molecule. dergipark.org.truni-muenchen.de For this compound, NBO analysis would likely reveal a significant donor-acceptor interaction between the lone pair orbitals of the sulfur atom (donor) and the antibonding σ* orbital of the O-H bond (acceptor). This interaction, denoted as n(S) → σ*(O-H), provides evidence for the O-H···S intramolecular hydrogen bond and quantifies its stabilization energy. nih.gov The magnitude of this stabilization energy is a direct indicator of the hydrogen bond strength.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

QTAIM provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. wikipedia.orgamercrystalassn.org In the context of this compound, a QTAIM analysis would be used to identify a bond critical point (BCP) between the hydrogen of the hydroxyl group and the sulfur atom. The properties of this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), can be used to characterize the nature and strength of the O-H···S interaction. researchgate.net A positive value for the Laplacian of the electron density at the BCP is characteristic of a closed-shell interaction, typical of hydrogen bonds.

Interactive Data Tables

The following tables present hypothetical yet realistic data that would be expected from a DFT-based computational analysis of the intramolecular interactions in this compound, based on findings for analogous molecules.

Table 1: Calculated Stabilization Energies of Key Intramolecular Interactions

| Interaction Type | Donor NBO | Acceptor NBO | Stabilization Energy (E⁽²⁾) (kcal/mol) |

| O-H···S Hydrogen Bond | n(S) | σ(O-H) | 3.5 - 5.0 |

| C-S···π Interaction | n(S) | π(C=C) | 1.0 - 2.5 |

| C-H···O Interaction | σ(C-H)methyl | n(O) | 0.5 - 1.5 |

Note: These values are estimates based on computational studies of similar molecular systems. The actual values for this compound would require specific calculations.

Table 2: QTAIM Parameters for the O-H···S Bond Critical Point (BCP)

| Parameter | Value | Interpretation |

| Electron Density (ρ) | 0.015 - 0.030 a.u. | Indicates the strength of the interaction. |

| Laplacian of Electron Density (∇²ρ) | +0.020 - +0.040 a.u. | Positive value confirms a closed-shell interaction (hydrogen bond). |

| Total Energy Density (H) | Slightly negative | Indicates a degree of covalent character in the hydrogen bond. |

Note: These ranges are typical for intramolecular hydrogen bonds of moderate strength and are provided for illustrative purposes.

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar in Phenolic Methylthio Compounds

Theoretical Underpinnings of SAR and QSAR Methodologies

Structure-Activity Relationship (SAR) is a qualitative approach that identifies key structural fragments and functional groups responsible for a molecule's biological or chemical effects. csic.essigmaaldrich.com It is founded on the principle that the activity of a substance is a direct function of its molecular structure. wikipedia.org Through SAR analysis, chemists can determine which parts of a molecule are essential for its activity, allowing for rational modifications to enhance potency or reduce adverse effects. csic.essigmaaldrich.com

Quantitative Structure-Activity Relationship (QSAR) extends this concept by establishing mathematical models that correlate a molecule's structural properties with its activity. researchgate.netresearchgate.net These models express the activity as a function of physicochemical properties or calculated molecular descriptors. researchgate.net QSAR enables the prediction of the activity of novel compounds, thereby accelerating the discovery and optimization process in fields like drug development and materials science. wikipedia.orgresearchgate.net The general form of a QSAR model is:

Activity = f(molecular descriptors) + error

QSAR models are categorized based on the dimensionality of the descriptors used, such as 1D-QSAR (using global molecular properties like pKa and logP) and 2D-QSAR (using 2D structural patterns). csic.essigmaaldrich.com The development of robust QSAR models involves several key steps: compiling a dataset of compounds with known activities, calculating relevant molecular descriptors, selecting the most pertinent descriptors, generating a mathematical model using statistical methods like multiple linear regression (MLR), and rigorously validating the model's predictive power. researchgate.netuq.edu.au

Correlation of Molecular Descriptors with Chemical Reactivity and Mechanistic Behavior

The chemical reactivity and mechanistic behavior of phenolic compounds are intricately linked to a variety of molecular descriptors. These descriptors quantify different aspects of a molecule's structure and are used to build predictive QSAR models. nih.govnih.gov By analyzing the correlation between these descriptors and observed activities, researchers can gain insights into the underlying mechanisms of action.

Computational Descriptors for Predicting Trends (e.g., LogP, Topological Polar Surface Area, Topological Indices)

A multitude of computational descriptors can be calculated to predict the behavior of molecules like 4-Methyl-3-(methylsulfanyl)phenol. These descriptors provide a numerical representation of the molecular structure, which can then be correlated with experimental data.

Topological indices are numerical descriptors derived from the graph representation of a molecule. They encode information about the size, shape, branching, and connectivity of the molecule. These indices are widely used in QSAR studies to model various physicochemical properties and biological activities.

Below is a table of calculated molecular descriptors for this compound and related compounds to illustrate the variations based on structural modifications.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Topological Polar Surface Area (Ų) |

| This compound | C₈H₁₀OS | 154.23 | - | - |

| 3-Methyl-4-(methylthio)phenol (B1676489) | C₈H₁₀OS | 154.23 | - | - |

| 4-(Methylsulfonyl)phenol (B50025) | C₇H₈O₃S | 172.20 | 0.1 | 62.8 |

| 3-Methyl-4-(methylsulfonyl)phenol | C₈H₁₀O₃S | 186.23 | 0.6 | 62.8 |

| p-Cresol (4-Methylphenol) | C₇H₈O | 108.14 | 1.9 | 20.2 |

Impact of Substituent Modifications on Electronic Properties and Reaction Rates

The nature and position of substituents on the phenolic ring profoundly influence the electronic properties and reaction rates of the molecule. evitachem.com In the case of this compound, the methyl and methylsulfanyl groups play a crucial role in modulating the reactivity of the phenolic hydroxyl group.

The antioxidant activity of phenols is largely dependent on the bond dissociation enthalpy (BDE) of the phenolic O-H bond. Electron-donating groups generally lower the BDE, making it easier for the phenol (B47542) to donate a hydrogen atom to scavenge free radicals, thus increasing its antioxidant activity. researchgate.netmdpi.com Conversely, electron-withdrawing groups tend to increase the BDE. mdpi.com The position of the substituents is also critical. For instance, substituents at the ortho and para positions have a more significant impact on stabilizing the resulting phenoxy radical through resonance than those at the meta position. researchgate.net

In sulfur-containing phenols, the sulfur substituent can significantly modulate the antioxidant potential through both electronic and stereoelectronic effects. mdpi.comresearchgate.net The introduction of a sulfur-containing group can either increase or decrease the hydrogen-donating ability of the phenol depending on its position and the electronic nature of the sulfur moiety (e.g., thioether vs. sulfoxide (B87167) vs. sulfone). mdpi.comnih.gov For example, the oxidation of the sulfur in a related compound, 4-(methylsulfonyl)phenol, to a sulfonyl group (-SO₂CH₃) creates a strong electron-withdrawing group, which would be expected to decrease its antioxidant capacity compared to a methylsulfanyl group. nih.gov

Development of QSAR Models for Analogous Chemical Systems (e.g., antioxidant phenolic compounds)

Numerous QSAR models have been developed for various classes of phenolic compounds, particularly focusing on their antioxidant activity. mdpi.comsigmaaldrich.comchemicalbook.com These models often employ a range of descriptors to correlate with activities such as radical scavenging capacity.

For instance, a QSAR study on a series of phenolic antioxidants found a strong correlation between their antioxidant activity (expressed as pIC₅₀) and two key descriptors: the O-H bond dissociation enthalpy (BDE-OH) and the ionization potential (IP). The resulting model was:

pIC₅₀ = 6.68 – 0.023(BDE-OH) – 0.0036(IP) nih.gov

This model highlights that lower BDE-OH and IP values are conducive to higher antioxidant activity. nih.gov

Another study on phenolic compounds established a QSAR model for apoptosis-inducing activity, which incorporated calculated LogP (ClogP) and calculated molecular refractivity (CMR):

log 1/C = -3.16 ClogP + 2.77 CMR - 3.76 chemicalbook.com

In the context of sulfur-containing phenols, QSAR models could be developed to specifically account for the electronic and steric contributions of the sulfur group. Descriptors that capture the properties of the sulfur atom, such as its charge, polarizability, and the energy of its frontier molecular orbitals, would be crucial for building accurate predictive models for compounds like this compound. nih.gov While specific QSAR models for methylthiophenols were not found in the provided search results, the principles from existing phenolic QSAR studies provide a clear roadmap for their development.

Applications in Advanced Materials Science and Catalysis

Role as a Precursor in the Synthesis of Functional Polymeric Materials

The reactivity of 4-Methyl-3-(methylsulfanyl)phenol makes it a candidate for the development of novel polymeric materials. The presence of the phenolic hydroxyl group and the electron-rich aromatic ring allows it to engage in reactions that lead to polymer formation. evitachem.com Under specific conditions, the compound may participate in radical reactions, which can initiate or contribute to polymerization processes. evitachem.com While direct, large-scale industrial polymerization of this specific phenol (B47542) is not widely documented, its structural motifs are found in polymers designed for specialized functions.

The inherent characteristics of the phenol and thioether groups suggest the potential for creating polymers with tunable properties. The sulfur atom in the methylsulfanyl group can be oxidized to sulfoxide (B87167) or sulfone, which would significantly alter the electronic nature of the monomer and, consequently, the resulting polymer. evitachem.com This chemical flexibility allows for the fine-tuning of a polymer's refractive index, conductivity, and other optical and electrical characteristics. The synthesis of polymeric salicylic (B10762653) acid derivatives from similar phenolic precursors has been explored for applications such as UV stabilizers and metal-complexing agents, highlighting the potential of this class of compounds in materials science. caltech.edu

Building Block in Organic Synthesis for Fine Chemicals and Intermediates

This compound serves as a valuable intermediate in multi-step organic syntheses due to its distinct functional groups that can be selectively modified. evitachem.com The phenolic ring is susceptible to electrophilic aromatic substitution, while the methylsulfanyl group can be oxidized, providing multiple pathways for creating complex molecules. evitachem.com

The compound is utilized as an intermediate in the synthesis of various agrochemicals. evitachem.com Its structural framework is a component of more complex molecules designed for plant protection. For instance, the related compound 3,5-dimethyl-4-(methylsulfanyl)phenol is a known metabolite and chemical parent of Methiocarb, a carbamate (B1207046) pesticide used as an insecticide, acaricide, and molluscicide. zfin.org Similarly, derivatives of p-methyl phenol are considered important organic chemical raw materials for producing agricultural chemicals. google.com

The most significant application of this compound as a building block is in the pharmaceutical industry. After oxidation to its sulfonyl derivative, 4-(methylsulfonyl)phenol (B50025), it becomes a crucial intermediate for a range of modern therapeutic agents. chemicalbook.com

GPR119 Agonists: G protein-coupled receptor 119 (GPR119) is a target for the treatment of type 2 diabetes and other metabolic disorders. cjph.com.cnbohrium.com Several potent GPR119 agonists incorporate the 4-(methylsulfonyl)phenyl moiety derived from the oxidation of 4-(methylthio)phenol (B156131) intermediates. For example, in the synthesis of the GPR119 agonist GSK-1292263, a key step involves coupling a piperidine (B6355638) derivative with 6-[4-(Methylsulfonyl)phenyl]pyridin-3-ol (8), which is prepared using a 4-(methylsulfonyl)phenyl precursor. cjph.com.cn Studies have described the design and synthesis of novel GPR119 agonists containing the 2-(4-(methylsulfonyl)phenyl)pyridine scaffold, with some compounds showing high potency in preclinical models. nih.govx-mol.com

Glucokinase Activators: Glucokinase (GK) activators are another class of drugs investigated for type 2 diabetes, as they enhance glucose sensing and insulin (B600854) secretion. researchgate.net The synthesis of potent glucokinase activators, such as MK-0941, has utilized intermediates derived from related sulfonyl-containing phenols. researchgate.net

Sulindac Sulfide (B99878) Analogs: While direct synthesis of Sulindac analogs from this specific precursor is not explicitly detailed, the core structure is highly relevant. Sulindac is a non-steroidal anti-inflammatory drug (NSAID) characterized by a sulfoxide group. The thioether functionality of this compound and its ability to be oxidized to a sulfoxide or sulfone make it a structurally analogous starting point for research into new sulfide- and sulfoxide-containing therapeutic molecules.

The table below outlines the synthesis of key pharmaceutical intermediates starting from related thio-phenols.

| Precursor Compound | Key Synthetic Step | Target Intermediate/Drug Class |

| 4-(Methylthio)phenol | Oxidation (e.g., with Oxone or sodium periodate) chemicalbook.com | 4-(Methylsulfonyl)phenol chemicalbook.com |

| 4-(Methylsulfonyl)phenol | Suzuki Reaction | 6-[4-(Methylsulfonyl)phenyl]pyridin-3-ol (for GPR119 Agonists) cjph.com.cn |

| 4-(Methylsulfonyl)phenol | Coupling Reactions | 2-(4-(methylsulfonyl)phenyl)pyridine derivatives (GPR119 Agonists) nih.gov |

Catalytic Applications and Ligand Development for Metal-Organic Frameworks or Coordination Complexes

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.net The selection of the organic linker is crucial for determining the MOF's structure, porosity, and functional properties. researchgate.net

While this compound is not a commonly cited ligand in major MOF databases, its molecular structure presents features that make it a promising candidate for ligand development. It possesses two potential coordination sites: the "hard" oxygen atom of the hydroxyl group and the "soft" sulfur atom of the methylsulfanyl group. This dual-functionality could allow it to act as a bidentate ligand, bridging two different metal centers or chelating a single metal ion. The development of MOFs using N-heterocyclic ligands and mixed-ligand strategies is an active area of research, and functional phenols like this one could introduce new properties into these advanced materials. researchgate.netepfl.ch The ability to bind to metal nodes on the surface of MOFs is a critical aspect of their functionalization. nih.gov The phenolic and thioether groups offer potential anchor points for such surface modifications or for building the framework itself.

Potential Contributions to Semiconductor Technologies via Derived Molecular Architectures

The field of molecular electronics explores the use of single molecules or molecular assemblies as components in electronic devices. The electronic properties of this compound, specifically the electron-rich aromatic ring and the presence of a sulfur atom, suggest that its derivatives could be investigated for semiconductor applications. Sulfur-containing organic compounds are widely studied in this field for their ability to facilitate charge transport.

By modifying the core structure—for instance, by extending the conjugation of the aromatic system or by creating highly ordered molecular architectures through polymerization or self-assembly—it is conceivable to develop materials with specific semiconductor properties. The ability to tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical derivatization is key to designing organic semiconductors. The functional groups on this compound provide the necessary handles for such molecular engineering, opening a hypothetical pathway for its use in future semiconductor technologies.

Environmental Chemical Behavior and Mechanistic Degradation Studies of Phenolic Methylthio Compounds

Abiotic Transformation Mechanisms in Environmental Compartments

Abiotic degradation involves non-biological processes that transform chemical compounds. For phenolic structures, photochemical reactions, hydrolysis, and oxidation are the primary abiotic pathways.

Photochemical degradation, or photolysis, is a significant transformation pathway for phenolic compounds present in sunlit surface waters or on terrestrial surfaces. This process involves the absorption of light energy (photons), which can lead to the cleavage of chemical bonds and the formation of reactive intermediates.

The photodegradation of phenols can be influenced by the wavelength of light. Studies on substituted phenols have shown that the fluorescence quantum yield, a measure of a molecule's efficiency in emitting light after absorbing it, can decrease at lower excitation wavelengths. rsc.orgrsc.org This decrease suggests that at higher light energies, photochemical reactions, such as the cleavage of the hydroxyl (O-H) bond, become more prominent, leading to the compound's degradation rather than re-emission of light. rsc.org The presence of photosensitizers in the environment, such as humic substances, can also accelerate the degradation of phenols by producing reactive oxygen species like singlet oxygen and hydroxyl radicals. researchgate.net

While general principles of phenol (B47542) photolysis are well-established, specific quantum yield data for 4-Methyl-3-(methylsulfanyl)phenol are not extensively documented in publicly available literature. The quantum yield is a critical parameter for modeling the environmental persistence of a chemical, representing the efficiency of a photochemical process. For many substituted phenols, this value is highly dependent on environmental conditions such as pH, the presence of other organic matter, and the spectral quality of the light source. researchgate.netacs.org

Table 1: Factors Influencing Photochemical Degradation of Phenolic Compounds

| Factor | Description | Potential Impact on this compound |

| Light Wavelength | The energy of light influences which chemical bonds can be broken. Shorter wavelengths (e.g., UV light) carry more energy. | Higher energy light would likely increase the rate of photodegradation. |

| pH | Affects the speciation of the phenol (phenolic vs. phenolate (B1203915) form). The phenolate form is generally more susceptible to oxidation. | Basic conditions may increase the photodegradation rate by promoting the formation of the more reactive methylphenolate ion. chem-soc.si |

| Photosensitizers | Natural substances like humic and fulvic acids can absorb light and transfer the energy to the target compound or create reactive oxygen species. | Presence in natural waters would be expected to accelerate degradation. |

| Quenchers | Substances that can deactivate the excited state of the molecule or scavenge reactive species, thus inhibiting degradation. | Certain inorganic anions or organic compounds could slow the degradation rate. mdpi.com |

In aqueous and soil environments, hydrolysis and oxidation are key abiotic degradation mechanisms.

Hydrolysis: Hydrolysis is the cleavage of chemical bonds by the addition of water. For this compound, the primary bonds susceptible to hydrolysis would be the ether linkage of the methylsulfanyl group, although this C-S bond is generally stable under typical environmental pH conditions (pH 4-9). Therefore, hydrolysis is not expected to be a primary degradation pathway for this compound under normal environmental conditions.

Oxidation: Oxidation is a more significant pathway for phenolic compounds. In aqueous environments, phenols can be oxidized by dissolved oxygen, metal ions (like Fe(III) and Mn(IV)), and reactive oxygen species. The presence of Fe(III) in acidic aqueous solutions has been shown to promote the photodegradation of phenolic compounds through the generation of hydroxyl radicals, which are powerful oxidizing agents. researchgate.net In soil, mineral surfaces, particularly those containing manganese and iron oxides, can act as catalysts for the oxidation of phenols. This process involves the transfer of electrons from the phenol to the metal oxide, leading to the formation of phenoxyl radicals. These radicals can then undergo further reactions, including polymerization or cleavage of the aromatic ring. The rate of oxidation is influenced by soil pH, organic matter content, and the type and concentration of metal oxides present. acs.org

Biotic Degradation Pathways and Microbial Metabolism

Biotic degradation by microorganisms is a primary mechanism for the removal of phenolic compounds from the environment. Bacteria and fungi possess diverse enzymatic systems capable of breaking down these aromatic structures.

Various microbial strains have been identified for their ability to degrade phenolic compounds. Among them, species from the genera Nocardia and Klebsiella are notable for their metabolic versatility.

Nocardia sp.: Soil bacteria from the genus Nocardia are well-known for their ability to degrade a wide range of aromatic and xenobiotic compounds. researchgate.netnih.gov A strain identified as Nocardia sp. DSM 43251 has been shown to oxidize phenolic methylthio compounds that are structurally similar to this compound. Specifically, this strain can metabolize 3-methyl-4-(methylthio)phenol (B1676489) and 4-(methylmercapto)-phenol. researchgate.netacs.orgpsu.edu The degradation is often enhanced when another carbon source is present, a process known as cometabolism. researchgate.netnih.gov This indicates that the enzymes involved have a broad substrate specificity. nih.govnih.gov

Klebsiella pneumoniae: This bacterium is a ubiquitous, gram-negative species found in various environments. biorxiv.org While often studied as a pathogen, environmental isolates of Klebsiella pneumoniae demonstrate significant metabolic capabilities for degrading pollutants. ekb.egnih.gov Relevant to methylthio compounds, oxygen-limited cultures of K. pneumoniae have been observed to reduce 4-methylsulfinyl phenol (the oxidized sulfoxide (B87167) form) back to 4-methylthiophenol (the sulfide (B99878) form). nih.gov This reductive capability is a key step in the sulfur cycle and demonstrates the involvement of Klebsiella in the transformation of organosulfur compounds. kegg.jpnih.govresearchgate.net The bacterium has also been shown to degrade the organosulfur pesticide endosulfan. researchgate.net

The elucidation of biotransformation pathways relies on identifying the intermediate metabolites produced during microbial degradation. For phenolic methylthio compounds, the pathway often involves initial oxidation of the sulfur atom and/or hydroxylation of the aromatic ring.

Studies on Nocardia sp. DSM 43251 degrading the closely related isomer, 3-methyl-4-(methylthio)phenol, have provided a model pathway. The degradation proceeds through the following key steps: researchgate.netpsu.edu

Hydroxylation: The primary attack is the hydroxylation of the benzene (B151609) ring to form a substituted catechol. For 3-methyl-4-(methylthio)phenol, this results in the formation of 3-methyl-4-(methylthio)catechol.

Ring Cleavage: The aromatic ring of the catechol intermediate is then cleaved via a meta-fission mechanism. This occurs between the two hydroxyl groups (ortho-cleavage) or adjacent to one of the hydroxyl groups (meta-cleavage). In this case, cleavage occurs at the "meta" position.

Formation of Semialdehyde: The ring cleavage yields a 2-hydroxy-5-methylmercapto-muconic semialdehyde. nih.gov This aliphatic acid is then further metabolized into central metabolic pathways like the Krebs cycle.